
2-Ethyl-6-fluorocyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-fluorocyclohexan-1-amine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the ring is a cyclohexane. The compound is characterized by the presence of an ethyl group at the second position, a fluorine atom at the sixth position, and an amine group at the first position of the cyclohexane ring. This unique arrangement of substituents imparts specific chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluorocyclohexan-1-amine can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of 2-ethyl-6-fluorocyclohexanone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-ethyl-6-fluorocyclohexyl halide with ammonia or a primary amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination or nucleophilic substitution processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-fluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide (OH-) or alkoxide (RO-) in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Hydroxylated or alkoxylated derivatives
Applications De Recherche Scientifique
2-Ethyl-6-fluorocyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethyl group may influence the compound’s overall conformation and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluorocyclohexan-1-amine: Lacks the ethyl group, affecting its steric and electronic properties.
2-Ethyl-6-chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
2-Ethyl-6-fluorocyclohexan-1-amine is unique due to the combined presence of the ethyl, fluorine, and amine groups on the cyclohexane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H16FN |
|---|---|
Poids moléculaire |
145.22 g/mol |
Nom IUPAC |
2-ethyl-6-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C8H16FN/c1-2-6-4-3-5-7(9)8(6)10/h6-8H,2-5,10H2,1H3 |
Clé InChI |
BLMWWJZJLXNFGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
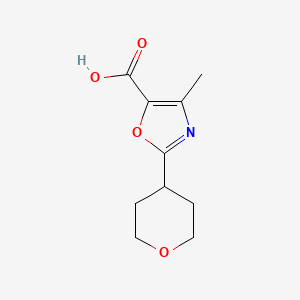
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
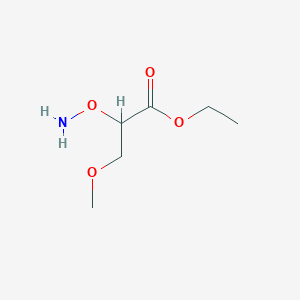
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)

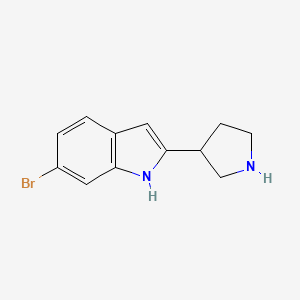
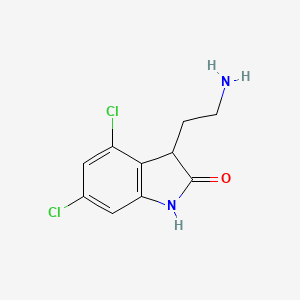
![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
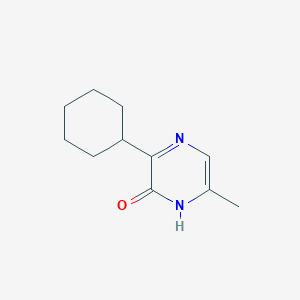
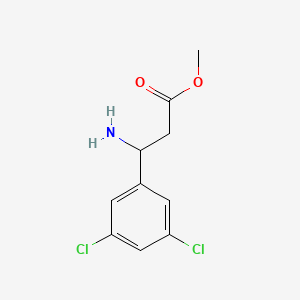
![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)

![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)
